2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one
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Overview
Description
3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features a combination of indole, tetrahydropyridine, and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the tetrahydropyridine ring, and finally the benzodiazepine core. Key reagents such as methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts are often used in these steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and benzodiazepine moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It may activate or inhibit certain enzymes, receptors, or ion channels, leading to its observed biological effects. For instance, it might modulate the NF-kappa-B pathway or interact with protein kinases .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their non-competitive inhibition of α-glucosidase.
Indole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties
Uniqueness
What sets 3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE apart is its unique combination of indole, tetrahydropyridine, and benzodiazepine moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C24H22N4O3/c29-22(13-21-24(31)26-20-8-4-2-6-17(20)23(30)27-21)28-11-9-15(10-12-28)18-14-25-19-7-3-1-5-16(18)19/h1-9,14,21,25H,10-13H2,(H,26,31)(H,27,30) |
InChI Key |
BHFAEXUWDNERFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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